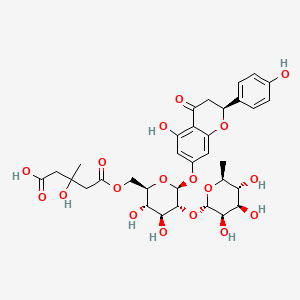
Melitidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melitidin is a flavanone glycoside discovered in the juice of bergamot orange (Citrus bergamia). This compound exhibits statin-like properties, making it a subject of interest in preclinical research for its potential cholesterol-lowering effects . This compound is known for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Melitidin can be synthesized through a series of chromatographic methods. The structure of this compound has been confirmed through comprehensive analyses of ultraviolet, infrared, proton and carbon nuclear magnetic resonance, heteronuclear multiple bond correlation, heteronuclear multiple quantum coherence spectroscopic, and high-resolution mass spectrometric data .
Industrial Production Methods: Industrial production of this compound involves the bioconversion of citrus wastes, particularly from bergamot, into vinegars with high content of bioactive compounds, including this compound. This process uses selected microbial starters to ensure the preservation of this compound and other bioactive compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Melitidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the glycosidic linkage in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted glycosides.
Wissenschaftliche Forschungsanwendungen
Melitidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavanone glycosides and their chemical properties.
Biology: Investigated for its potential role in modulating biological pathways related to cholesterol metabolism.
Wirkmechanismus
Melitidin exerts its effects primarily through the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby exhibiting statin-like properties . Additionally, this compound activates AMP-activated protein kinase, a master switch that regulates cholesterol synthesis, lipogenesis, and triglyceride synthesis .
Vergleich Mit ähnlichen Verbindungen
Melitidin is often compared with other flavanone glycosides such as naringin, neoeriocitrin, and brutieridin. These compounds share similar structural features but differ in their specific biological activities and potency:
Naringin: Known for its antioxidant and anti-inflammatory properties.
Neoeriocitrin: Exhibits strong antioxidant activity.
Brutieridin: Similar to this compound, it also has statin-like properties
This compound stands out due to its unique combination of hydroxyl groups and glycosidic linkage, which contribute to its potent biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C33H40O18 |
|---|---|
Molekulargewicht |
724.7 g/mol |
IUPAC-Name |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1 |
InChI-Schlüssel |
NEFQWEGQYZRALY-LIRNRXGKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


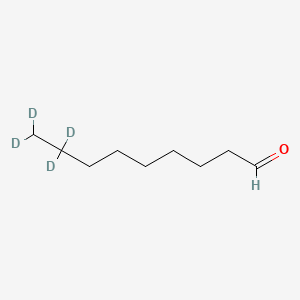
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)
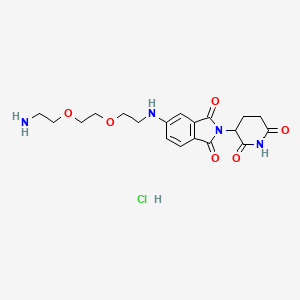

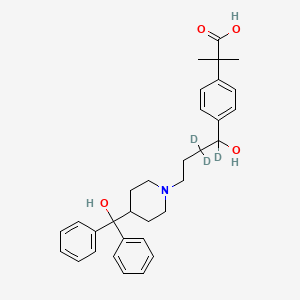


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
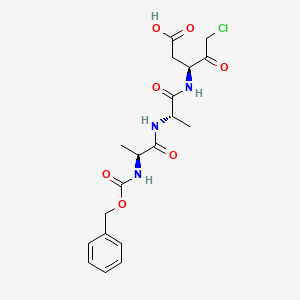
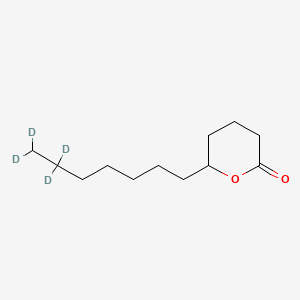
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)

